5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
5-Amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound featuring a dihydro-pyrrol-3-one core substituted with a 4-methylthiazolyl group at position 4 and a 2-(4-methoxyphenyl)ethyl chain at position 1.
Properties
Molecular Formula |
C17H19N3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-imino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H19N3O2S/c1-11-10-23-17(19-11)15-14(21)9-20(16(15)18)8-7-12-3-5-13(22-2)6-4-12/h3-6,10,18,21H,7-9H2,1-2H3 |
InChI Key |
JTHJRKLAVCSFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)CCC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the construction of the pyrrolone ring, and finally the introduction of the amino and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is carefully controlled to ensure consistency and quality. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to thiazole and pyrrole derivatives. For instance, compounds that share structural similarities with 5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one have been tested in picrotoxin-induced seizure models. These studies suggest that modifications in the thiazole and pyrrole rings can enhance anticonvulsant efficacy. A notable example includes a thiazole-integrated pyrrolidinone that demonstrated significant protective effects against seizures, indicating a promising avenue for developing new anticonvulsant drugs based on this structural framework .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Research indicates that thiazole derivatives exhibit antiproliferative activity against various cancer cell lines, including breast (MCF-7), prostate (DU145), and melanoma (A375) cells. The presence of specific substituents on the thiazole ring can significantly influence the compound's cytotoxicity. For instance, certain derivatives showed enhanced activity due to electron-withdrawing groups, which may facilitate interactions with cellular targets involved in cancer progression .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Structure | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Thiazole-A | MCF-7 | 15 | High potency observed |
| Thiazole-B | DU145 | 25 | Moderate activity |
| Thiazole-C | A375 | 10 | Most active derivative |
Anti-Tubercular Activity
Another significant application of compounds similar to this compound is their anti-tubercular properties. Studies have shown that certain thiazole derivatives possess activity against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MIC) in the low µg/mL range. This suggests that these compounds could serve as lead structures for developing new therapies against tuberculosis .
Structure-Activity Relationship (SAR) Studies
The efficacy of this compound has been further elucidated through structure-activity relationship studies. These studies indicate that modifications to the aromatic rings and the introduction of various functional groups can dramatically alter the biological activity of the compound. For instance, the incorporation of halogen atoms has been linked to increased potency against specific targets .
Mechanism of Action
The mechanism of action of 5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Fluorophenyl and Chlorophenyl Analogs
- 5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 380470-04-2, ): Structural Difference: Replaces the 4-methylthiazolyl group with a 4-fluorophenyl-substituted thiazole. Molecular Formula: C₂₀H₁₆FN₃O₂S (MW: 381.40 g/mol).
- 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 380387-07-5, ): Structural Difference: Chlorine replaces fluorine on the thiazole-attached phenyl ring. Molecular Formula: C₂₀H₁₆ClN₃O₂S (MW: 397.88 g/mol). Key Properties: Chlorine’s larger atomic radius and lipophilicity may improve membrane permeability but reduce solubility compared to the fluoro analog .
3,4-Dimethoxyphenyl Analog
- 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 885458-16-2, ): Structural Difference: Incorporates a 3,4-dimethoxyphenyl group on the thiazole. Molecular Formula: C₂₂H₂₁N₃O₄S (MW: 423.50 g/mol). Key Properties: Methoxy groups enhance electron-donating effects and solubility but may reduce blood-brain barrier penetration due to increased polarity .
Core Heterocycle Modifications
Benzimidazole-Substituted Analog
- 5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS 459137-97-4, ): Structural Difference: Replaces the thiazole ring with a benzimidazole moiety. Molecular Formula: C₁₇H₁₃FN₄O (MW: 308.31 g/mol). Key Properties: The planar benzimidazole system facilitates π-π stacking interactions, while additional H-bond donors (3 vs. 2 in the original compound) may alter target selectivity .
Computational Insights
Research Implications
- Halogen Effects : Fluorine and chlorine substituents balance electronegativity and lipophilicity, critical for optimizing pharmacokinetics .
- Methoxy Groups : Enhance solubility but may limit bioavailability in CNS-targeted therapies .
- Heterocycle Replacement : Benzimidazole introduces distinct binding profiles, highlighting the importance of scaffold flexibility in drug design .
Biological Activity
5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrole ring fused with a thiazole moiety and an aromatic ether substituent, which may contribute to its biological activity. The presence of amino and methoxy groups suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231. The induction of apoptosis was evidenced by a significant increase in annexin V-FITC positive cells, suggesting a mechanism involving programmed cell death .
- Efficacy : In vitro studies demonstrated that related thiazole derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX (CA IX), which is often overexpressed in tumors .
Antibacterial Activity
Compounds with similar structures have also been evaluated for their antibacterial properties:
- Activity Against Bacteria : Some derivatives showed potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values between 3.12 and 12.5 μg/mL .
- Mechanism : The mechanism likely involves inhibition of bacterial growth through interference with essential metabolic pathways facilitated by the thiazole and pyrrole moieties .
Anticonvulsant Properties
The anticonvulsant activity of related compounds has been explored:
- In Vivo Studies : Certain thiazole derivatives demonstrated significant protective effects in picrotoxin-induced convulsion models. For example, one compound displayed an effective dose (ED50) of 18.4 mg/kg and a protection index (PI) of 9.2, indicating a strong anticonvulsant effect .
Research Findings
Case Studies
- Apoptosis Induction in MDA-MB-231 Cells : A study demonstrated that the compound significantly increased late apoptotic cells compared to controls, indicating its potential as an anticancer agent .
- Antibacterial Efficacy Against S. aureus : Another study reported that certain derivatives exhibited over 80% inhibition at concentrations of 50 μg/mL against S. aureus, showcasing their potential as antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
